molecular formula C21H21N3O3S2 B2931974 N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941937-55-9

N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2931974
CAS No.: 941937-55-9
M. Wt: 427.54
InChI Key: JTTDZKGAIHSQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core structure integrated with benzyl and methoxyphenyl substituents through acetamide linkages. This molecular architecture places it within a class of nitrogen-sulfur heterocycles that demonstrate significant potential in pharmaceutical research and development. The compound's structural complexity, characterized by its multiple functional groups, makes it a valuable intermediate for medicinal chemistry applications and biological screening studies. While direct mechanistic studies on this specific compound are limited in current literature, research on structurally related thiazole derivatives provides strong insights into its potential research value. Thiazole-containing compounds have demonstrated potent inhibitory effects against cholinesterase enzymes, which are key therapeutic targets in Alzheimer's disease research . Specifically, certain thiazole and thiazolidine derivatives have shown IC50 values in the micromolar to nanomolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential as cognitive disorder research tools . Additionally, structurally similar benzothiazole-2-thiol derivatives have exhibited broad-spectrum anticancer activity against various human cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and SW620 (colon adenocarcinoma), with some analogs demonstrating remarkable potency at nanomolar concentrations . The mechanism of this anticancer activity appears to involve induction of apoptosis in cancer cells, as demonstrated through flow cytometry analysis . This compound serves as a valuable chemical tool for researchers investigating neurodegenerative disorders, particularly Alzheimer's disease pathology, where thiazole derivatives have shown multi-target engagement against cholinesterase activity, amyloid-beta aggregation, and tau protein phosphorylation . Additionally, it holds significant promise for oncology research programs focused on developing novel chemotherapeutic agents, given the established anticancer profiles of structurally related benzothiazole derivatives across multiple cancer cell lines . The compound may also have applications in neuroscience research beyond neurodegeneration, as certain N-(thiazol-2-yl)-benzamide analogs have demonstrated selective antagonist activity at zinc-activated channels (ZAC), which are atypical members of the Cys-loop receptor superfamily . This suggests potential utility in studying ion channel function and neuronal signaling pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified researchers following appropriate laboratory safety protocols. Specific storage conditions may vary based on formulation; researchers should refer to the certificate of analysis for detailed handling and storage recommendations.

Properties

IUPAC Name

N-benzyl-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-27-18-9-5-8-16(10-18)23-20(26)14-29-21-24-17(13-28-21)11-19(25)22-12-15-6-3-2-4-7-15/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTDZKGAIHSQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article explores the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Benzyl group : Enhances hydrophobic interactions.
  • Methoxyphenyl group : May contribute to increased cytotoxicity through electron-donating properties.
  • Thiazole ring : Imparts stability and reactivity, crucial for biological interactions.

Its molecular weight is 438.5 g/mol, and it can be represented by the following chemical structure:

N benzyl 2 2 2 3 methoxyphenyl amino 2 oxoethyl thio thiazol 4 yl acetamide\text{N benzyl 2 2 2 3 methoxyphenyl amino 2 oxoethyl thio thiazol 4 yl acetamide}

Anticancer Activity

Research indicates that compounds containing thiazole and benzothiazole moieties exhibit significant anticancer effects. For instance, N-benzyl derivatives have shown considerable activity against various cancer cell lines, including leukemia and breast cancer cells. The presence of the methoxyphenyl group enhances cytotoxic activity, likely stabilizing reactive intermediates during biological interactions.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound ABreast Cancer1.61 ± 1.92Apoptosis induction
Compound BLeukemia1.98 ± 1.22Inhibition of Bcl-2
N-benzyl derivativeVarious< DoxorubicinHydrophobic interaction

Anticonvulsant Activity

Studies have demonstrated that derivatives of N-benzyl compounds are potent anticonvulsants. For example, the structure of N-benzyl-2-acetamidoacetamides has been linked to significant anticonvulsant activity with ED50 values comparable to established drugs like phenytoin . The placement of specific heteroatoms in the molecule is crucial for maximizing this activity.

Table 2: Anticonvulsant Activity Data

CompoundED50 (mg/kg)Route of Administration
R-isomer of N-benzyl derivative4.5Intraperitoneal
S-isomer of N-benzyl derivative>100Intraperitoneal
Phenytoin6.5Intraperitoneal

The mechanisms through which this compound exerts its biological effects include:

  • Hydrophobic Interactions : Engaging with target proteins to enhance efficacy as inhibitors or modulators in cancer pathways.
  • Induction of Apoptosis : Particularly in cancer cells, leading to programmed cell death.
  • Inhibition of Key Enzymes : Involved in tumor growth and progression.

Case Studies

A notable study demonstrated that a related compound exhibited a maximal β-cell protective activity against ER stress with an EC50 value significantly lower than other tested compounds, highlighting the potential for diabetes treatment . This suggests that modifications to the N-benzyl scaffold could yield compounds with improved pharmacological profiles.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Aromatic Rings
  • N-(3-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (C₂₂H₂₃N₃O₃S₂, MW 441.6): Replaces the 3-methoxyphenylamino group with a p-tolylamino (methyl-substituted) moiety.
  • N-(3-chloro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (C₂₁H₂₀ClN₃O₃S₂, MW 462.0): Introduces a chloro and methyl group on the benzyl ring, combining steric bulk and electron-withdrawing effects. This may alter target binding and metabolic stability compared to the parent compound .
Thiazole Ring Modifications
  • N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (Compound 107b):
    • Features a simpler thiazole with a methyl substituent. Exhibits broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL), suggesting that bulkier groups (e.g., benzyl in the target compound) may fine-tune selectivity .
  • N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide :
    • Replaces the thiazole with a benzothiazole ring and adds a trifluoromethyl group. Such modifications enhance metabolic resistance and bioavailability in patent applications .
Acetamide Side Chain Variations
  • N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5): Incorporates a thiazolidinone-quinazolinone hybrid.
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    • Lacks the thioether linkage and 2-oxoethyl group. Demonstrates structural similarity to penicillin derivatives, emphasizing the role of the acetamide-thiazole core in bioactivity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

Answer:
The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : React 2-amino-4-substituted thiazole intermediates with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) to form the acetamide-thiazole backbone .

Thioether Linkage : Introduce the thioether moiety by reacting the thiazole intermediate with a mercaptoethyl derivative (e.g., 2-((3-methoxyphenyl)amino)-2-oxoethyl thiol) in a polar aprotic solvent like DMF.

N-Benzylation : Use benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) to functionalize the amine group.
Key Validation : Monitor reaction progress via TLC and purify intermediates via recrystallization (methanol/ethanol) .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Employ a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration and chemical environment (e.g., aromatic protons at δ 7.2–8.0 ppm, carbonyl signals at δ 165–175 ppm) .
    • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1670–1710 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 230 K to minimize thermal motion .

Structure Refinement : Apply SHELX software (SHELXL for refinement) to model atomic positions, with R-factor thresholds <0.05 for high confidence .

Validation : Check for geometric outliers (e.g., bond angles, torsions) using CCDC validation tools .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

Substituent Variation : Systematically modify:

  • N-Benzyl Group : Replace with heteroaromatic or bulky alkyl groups to assess steric effects .
  • Thiazole Ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

Biological Testing :

  • Kinase Inhibition : Use Src kinase assays (e.g., ADP-Glo™) to evaluate IC₅₀ values .
  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Analysis : Corrogate activity trends with computational descriptors (e.g., LogP, H-bond acceptors) .

Advanced: What computational strategies support the rational design of derivatives?

Answer:

Docking Studies : Use AutoDock Vina to predict binding modes in Src kinase (PDB: 2SRC). Focus on interactions with the substrate-binding pocket .

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Advanced: How to address contradictions in biological data across studies?

Answer:

Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .

Metabolic Stability : Test compounds in liver microsomes to rule out rapid degradation .

Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .

Advanced: What strategies enhance the compound’s pharmacokinetic profile?

Answer:

Solubility Optimization : Introduce polar groups (e.g., sulfonamide) or formulate as a cyclodextrin inclusion complex .

Metabolic Resistance : Replace labile ester groups with amides or fluorinated analogs .

Permeability : Calculate logD values (pH 7.4) and use Caco-2 cell models to predict intestinal absorption .

Advanced: How to validate target engagement in cellular models?

Answer:

Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .

Western Blotting : Quantify phosphorylation levels of downstream Src substrates (e.g., FAK, STAT3) .

siRNA Knockdown : Confirm phenotype rescue in target-silenced cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.